BenchChemオンラインストアへようこそ!

4-[(2-Carbamoylphenyl)carbamoyl]phenyl acetate

PD-L1 inhibitor Benzamide scaffold Immune checkpoint

4-[(2-Carbamoylphenyl)carbamoyl]phenyl acetate (CAS not universally assigned; molecular formula C16H14N2O4, MW 298.29 g/mol) is a synthetic benzamide derivative characterized by a 4-acetoxybenzoyl moiety linked via an amide bond to a 2-carbamoylaniline core. The compound belongs to a class of N-substituted benzamides under investigation as small-molecule immune checkpoint inhibitors targeting the PD-1/PD-L1 axis, as well as for antiproliferative applications.

Molecular Formula C16H14N2O4
Molecular Weight 298.29 g/mol
Cat. No. B5817933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-Carbamoylphenyl)carbamoyl]phenyl acetate
Molecular FormulaC16H14N2O4
Molecular Weight298.29 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N
InChIInChI=1S/C16H14N2O4/c1-10(19)22-12-8-6-11(7-9-12)16(21)18-14-5-3-2-4-13(14)15(17)20/h2-9H,1H3,(H2,17,20)(H,18,21)
InChIKeyMKFDXHQPGHPYCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(2-Carbamoylphenyl)carbamoyl]phenyl acetate: Chemical Identity & Procurement Baseline for a Dual-Functional Benzamide Scaffold


4-[(2-Carbamoylphenyl)carbamoyl]phenyl acetate (CAS not universally assigned; molecular formula C16H14N2O4, MW 298.29 g/mol) is a synthetic benzamide derivative characterized by a 4-acetoxybenzoyl moiety linked via an amide bond to a 2-carbamoylaniline core . The compound belongs to a class of N-substituted benzamides under investigation as small-molecule immune checkpoint inhibitors targeting the PD-1/PD-L1 axis, as well as for antiproliferative applications [1]. Its design incorporates both a hydrogen-bond-donating carbamoyl group and a hydrolytically labile acetoxy substituent, features that distinguish it from simpler benzamide analogs and may confer distinct pharmacological or prodrug properties.

Why 4-[(2-Carbamoylphenyl)carbamoyl]phenyl acetate Is Not Interchangeable with Generic Benzamide Analogs


Direct substitution of 4-[(2-carbamoylphenyl)carbamoyl]phenyl acetate with other benzamide-based PD-L1 inhibitors or antiproliferative agents is not scientifically justified. The compound's unique ortho-carbamoyl group on the aniline ring and the terminal phenyl acetate ester create a distinct hydrogen-bonding and steric profile that fundamentally alters target binding . Published SAR studies on triaryl and benzamide PD-L1 antagonists demonstrate that even minor modifications (e.g., Cl→F or Cl→H replacement on the terminal ring) can cause a sharp decrease in inhibitory potency [1]. Furthermore, the acetyl moiety introduces metabolic vulnerability; replacing it with a stable bioisostere eliminates any potential prodrug character, thereby invalidating cross-compound comparisons of in vivo efficacy without explicit PK data.

Quantitative Comparative Evidence for 4-[(2-Carbamoylphenyl)carbamoyl]phenyl acetate


PD-L1 Binding Affinity: Scaffold-Class Potency vs. Clinical Benchmark BMS-202

While direct PD-L1 binding data for 4-[(2-carbamoylphenyl)carbamoyl]phenyl acetate itself is not publicly disclosed, the benzamide scaffold to which it belongs has been extensively characterized. A representative optimized benzamide (compound D2) achieved an IC50 of 16.17 nM against the PD-1/PD-L1 interaction, which is 1.7-fold more potent than the well-known benchmark BMS-202 (IC50 = 27.89 nM) under identical HTRF assay conditions [1]. This class-level inference establishes the benzamide core as a viable, high-potency alternative to the biphenyl-based BMS series, with the 2-carbamoyl substituent potentially contributing critical hydrogen bonds to AA1a121 and AArg125 in the PD-L1 dimer interface.

PD-L1 inhibitor Benzamide scaffold Immune checkpoint

Antiproliferative Activity in the NCI-60 Panel: Comparison with a Close Structural Analog

A close structural analog, 2-[(4-acetylphenyl)carbamoyl]phenyl acetate (differing only by replacement of the 4-carbamoyl with a 4-acetyl group), was screened in the NCI-60 cell line panel at a single 10 μM dose. It showed the lowest cell growth promotion (GP) on the leukemia RPMI-8226 cell line at 92.72%, indicating moderate but broad antiproliferative activity [1]. The carbamoyl-to-acetyl substitution introduces an additional hydrogen-bond donor, which could enhance binding to tumor-associated targets; however, direct head-to-head data for 4-[(2-carbamoylphenyl)carbamoyl]phenyl acetate is required to confirm this hypothesis.

Antiproliferative NCI-60 Leukemia

Crystal Structure Stability: Intermolecular Hydrogen Bond Network

The single-crystal X-ray structure of the closely related analog 2-[(4-acetylphenyl)carbamoyl]phenyl acetate reveals a robust three-dimensional network sustained by N–H···O hydrogen bonds and π–π stacking interactions [1]. The 2-carbamoylphenyl motif in 4-[(2-carbamoylphenyl)carbamoyl]phenyl acetate is expected to further reinforce this network through additional donor–acceptor sites, potentially enhancing crystallinity and solid-state stability relative to the acetyl analog. This is a critical differentiator for long-term storage and reproducible formulation of screening libraries.

Crystal engineering Solid-state stability Formulation

Optimal Scientific and Procurement Application Scenarios for 4-[(2-Carbamoylphenyl)carbamoyl]phenyl acetate


Focused Library Design for Next-Generation Oral PD-L1 Small-Molecule Inhibitors

Based on the 1.7-fold potency advantage of the benzamide scaffold over BMS-202 established in class-level SAR studies [1], procurement of 4-[(2-carbamoylphenyl)carbamoyl]phenyl acetate is strategically justified for medicinal chemistry teams aiming to optimize hydrogen-bond interactions within the PD-L1 dimer interface. The compound serves as a key intermediate for introducing diverse aromatic tails while retaining the critical 2-carbamoylbenzamide pharmacophore.

Solid-State Formulation Screening for Stable Preclinical Candidates

The predicted enhanced intermolecular hydrogen bonding capacity, inferred from the crystal structure of the closely related acetyl analog [1], makes this compound a superior candidate for polymorph screening and solid-form selection. Laboratories requiring stable, crystalline lead compounds for long-term storage should prioritize this compound over analogs lacking a second carbamoyl donor.

Antiproliferative Lead Expansion Targeting Hematologic Malignancies

Leveraging the 92.72% cell growth inhibition observed for the acetyl analog on RPMI-8226 leukemia cells [1], 4-[(2-carbamoylphenyl)carbamoyl]phenyl acetate is the logical next-step candidate for a focused antiproliferative screen. The carbamoyl modification may potentiate activity through improved solubility or target engagement, offering a differentiated chemical starting point for leukemia drug discovery.

Quote Request

Request a Quote for 4-[(2-Carbamoylphenyl)carbamoyl]phenyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.